![molecular formula C12H22N4O B1455489 [1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1275870-76-2](/img/structure/B1455489.png)
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine
Descripción general
Descripción
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine, also known as DMOM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMOM is a pyrazolyl derivative that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- A study by Abood, Hanoon, and Haiwal (2012) described the synthesis of new 1,3-oxazepine derivatives, starting from 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. This work involved the synthesis of imine derivatives through a condensation reaction, which were then used in a [2+5] cycloaddition reaction to create 1,3-oxazepine derivatives. These derivatives could potentially have biological activity (Abood, Hanoon, & Haiwal, 2012).
2. Potential Antipsychotic Applications
- Research by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, focusing on their potential as antipsychotic agents. These compounds, including variations of the 1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl structure, demonstrated properties similar to known antipsychotics in reducing spontaneous locomotion in mice and inhibiting conditioned avoidance responding in both rats and monkeys (Wise et al., 1987).
3. Antimicrobial and Anticancer Potential
- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, showing promising antimicrobial and anticancer activities. These findings indicate the potential use of derivatives of the queried compound in medical research, particularly in the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
4. Use in Synthesizing Diverse Heterocyclic Compounds
- Research by Katariya, Vennapu, and Shah (2021) focused on synthesizing biologically potent heterocyclic compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones. These compounds, related to the queried chemical structure, exhibited significant anticancer activity and also showed promise in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9-8-16(5-4-6-17-9)12-11(7-13)10(2)14-15(12)3/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHZDYRWPZATPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C2=C(C(=NN2C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



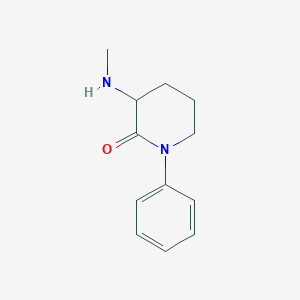

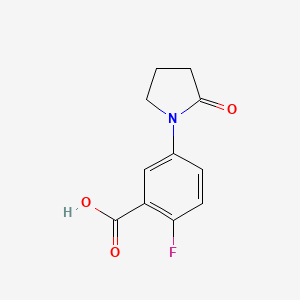


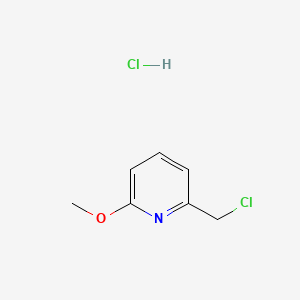

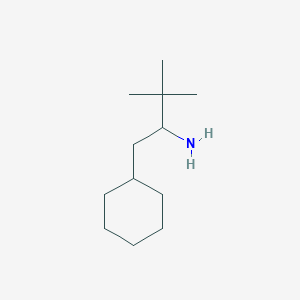
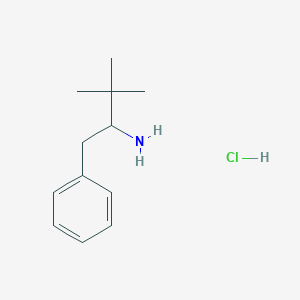
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
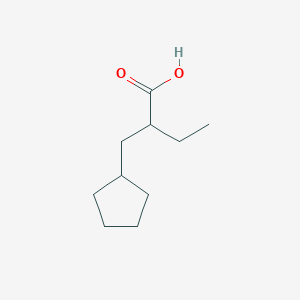
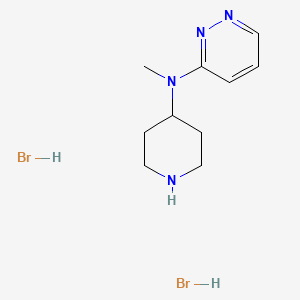
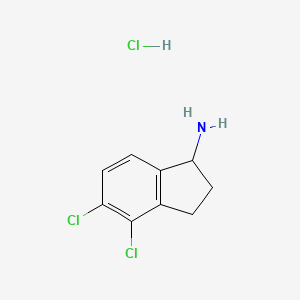
amine](/img/structure/B1455427.png)